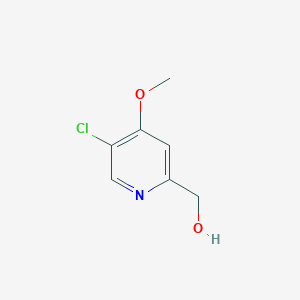
2-amino-N'-hydroxybutanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N’-hydroxybutanimidamide is an organic compound with a unique structure that includes both an amino group and a hydroxy group attached to a butanimidamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxybutanimidamide typically involves the reaction of butanimidamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 2-amino-N’-hydroxybutanimidamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 2-amino-N’-hydroxybutanimidamide.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-N’-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-N’-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-amino-N’-hydroxybutanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and affect cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-N-hydroxyacetamidine
- 2-Amino-N-hydroxypropanimidamide
- 2-Amino-N-hydroxyvalerimidamide
Comparison: Compared to these similar compounds, 2-amino-N’-hydroxybutanimidamide exhibits unique properties due to its specific structure. The presence of the butanimidamide backbone and the positioning of the amino and hydroxy groups contribute to its distinct reactivity and potential applications. Its uniqueness lies in its ability to participate in a wide range of chemical reactions and its potential for diverse scientific research applications.
Eigenschaften
Molekularformel |
C4H11N3O |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
2-amino-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H11N3O/c1-2-3(5)4(6)7-8/h3,8H,2,5H2,1H3,(H2,6,7) |
InChI-Schlüssel |
YGGDZWDHUYCJOV-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(/C(=N/O)/N)N |
Kanonische SMILES |
CCC(C(=NO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


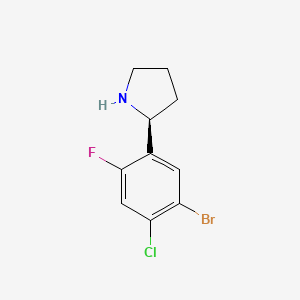
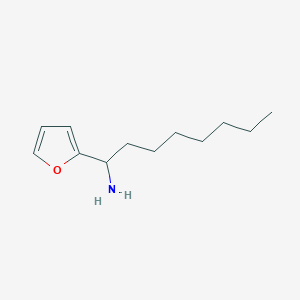
![2-Carboxy-5,5-dimethyl-3a,4,5,6,7,7a-hexahydrothiazolo[5,4-c]pyridin-5-ium iodide lithium salt](/img/structure/B13345515.png)

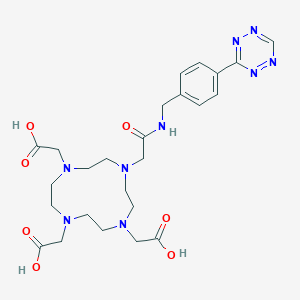


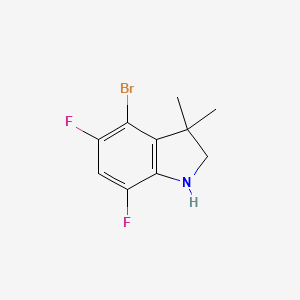
![Benzenesulfonylfluoride, 4-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13345540.png)
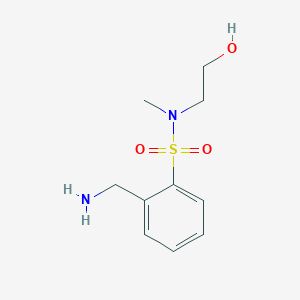
![tert-Butyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13345554.png)


